4-Bromo-2-ethylbenzenesulfonyl chloride

Description

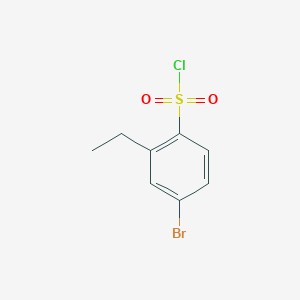

4-Bromo-2-ethylbenzenesulfonyl chloride (CAS: 175278-24-7) is a brominated aromatic sulfonyl chloride with the molecular formula C₈H₈BrClO₂S and a molecular weight of 283.57 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1, an ethyl substituent (-CH₂CH₃) at position 2, and a bromine atom at position 4 on the benzene ring. The compound is commercially available with ≥95% purity and is commonly utilized as a synthetic intermediate in organic chemistry for introducing sulfonyl groups or constructing complex molecules .

Properties

IUPAC Name |

4-bromo-2-ethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIVESXBURLTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372121 | |

| Record name | 4-bromo-2-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-24-7 | |

| Record name | 4-bromo-2-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-ethylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-bromo-2-ethylbenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acids or sulfonate esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, hydrazines, and alcohols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonyl Hydrazides: Formed by the reaction with hydrazines.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Chemical Synthesis

4-Bromo-2-ethylbenzenesulfonyl chloride serves as a sulfonylating agent in the synthesis of various organic compounds. Its ability to introduce sulfonyl groups makes it valuable in creating sulfonamides and other derivatives.

Case Study: Synthesis of Sulfonamides

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of sulfonamides. The compound was reacted with amines under mild conditions to yield high-purity products. The yields ranged from 70% to 95%, demonstrating its effectiveness as a sulfonylating agent .

Pharmaceutical Applications

The compound is also explored for its potential in pharmaceutical applications, particularly as an intermediate in drug synthesis.

Case Study: Antimicrobial Agents

A notable application of this compound is its use in the synthesis of antimicrobial agents. For instance, it has been used as a precursor in the development of novel sulfa drugs that exhibit enhanced antibacterial activity against resistant strains of bacteria. In one study, derivatives synthesized from this compound showed improved efficacy compared to traditional sulfa drugs .

Material Science

In material science, this compound is employed in the modification of polymers and resins.

Case Study: Polymer Modification

Researchers have reported the successful incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical properties. The modified polymers exhibited improved resistance to thermal degradation, making them suitable for high-performance applications .

Analytical Chemistry

The compound is utilized in analytical chemistry for the derivatization of various analytes, improving detection sensitivity and selectivity.

Case Study: Derivatization Techniques

In chromatographic analyses, this compound has been used to derivatize amino acids and other polar compounds, facilitating their detection via mass spectrometry. This application has been instrumental in environmental monitoring and food safety testing, where sensitive detection methods are crucial .

Mechanism of Action

The mechanism of action of 4-bromo-2-ethylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the sulfonyl chloride group to form sulfonamide, sulfonate, and sulfonyl derivatives. The pathways involved in these reactions are typically substitution and addition-elimination mechanisms .

Comparison with Similar Compounds

Key Properties :

- SMILES : CCC1=C(C=CC(=C1)Br)S(=O)(=O)Cl

- Storage : Stable under recommended conditions (argon atmosphere, dry, cool) .

- Hazards : Corrosive; requires PPE (gloves, goggles) and proper ventilation during handling .

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table highlights critical differences between 4-bromo-2-ethylbenzenesulfonyl chloride and related sulfonyl chlorides or brominated aromatic compounds:

Reactivity and Stability

- Electron-Withdrawing Groups: The sulfonyl chloride group in all analogs confers high electrophilicity, enabling nucleophilic substitution (e.g., with amines or alcohols). However, substituents modulate reactivity: The ethyl group in this compound provides moderate steric hindrance compared to the smaller methyl in (2-bromo-4-methylphenyl)methanesulfonyl chloride . Cyano and formyl groups in 4-bromo-3-cyano-2-formylbenzenesulfonyl chloride enhance electrophilicity, making it more reactive toward nucleophiles . Fluorine in 4'-bromo-2'-fluorobiphenyl-4-sulfonyl chloride increases stability against hydrolysis but reduces leaving-group ability compared to chlorine .

Stability :

Biological Activity

4-Bromo-2-ethylbenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound is characterized by its unique structure, which includes a bromine substituent and an ethyl group on the benzene ring, contributing to its reactivity and biological profile.

- Chemical Formula : CHBrClOS

- Molecular Weight : 293.60 g/mol

- Appearance : Typically a colorless to light yellow liquid.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through the sulfonyl chloride functional group. This group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of specific biological pathways.

Antimicrobial Activity

Research indicates that compounds containing benzenesulfonyl moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonyl chlorides demonstrate activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values ranging from 0.39 mg/L to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity : The cytotoxicity of these compounds was assessed using normal human lung fibroblasts (MRC-5), revealing IC values greater than 12.3 mg/L, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the benzene ring in modulating the biological activity of sulfonyl compounds. For example:

- The presence of halogens (like bromine and chlorine) significantly enhances antibacterial potency.

- Electron-withdrawing groups at specific positions on the aromatic ring improve interaction with bacterial targets .

Case Studies

- Study on MRSA : A series of benzimidazole derivatives containing sulfonyl groups were synthesized and evaluated for their antibacterial properties. The study found that introducing bromine at the para position increased activity against MRSA significantly .

- Tetrahydroisoquinoline Derivatives : Research involving the synthesis of tetrahydroisoquinoline derivatives using this compound demonstrated improved potency against various opioid receptors, suggesting potential applications in pain management therapies .

Comparative Table of Biological Activities

| Compound | MIC (mg/L) | Target Bacteria | Cytotoxicity (IC, mg/L) |

|---|---|---|---|

| This compound | 0.39 - 3.12 | Staphylococcus aureus (MRSA) | >12.3 |

| Benzimidazole derivative | <1 | Bacillus subtilis | Not reported |

| Tetrahydroisoquinoline analog | <10 | Opioid receptors | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.